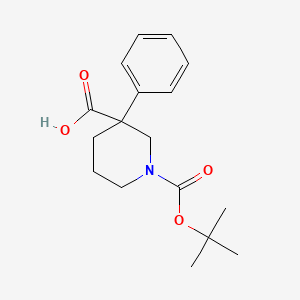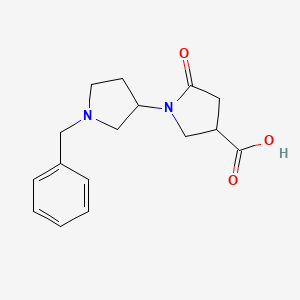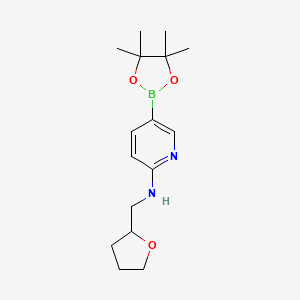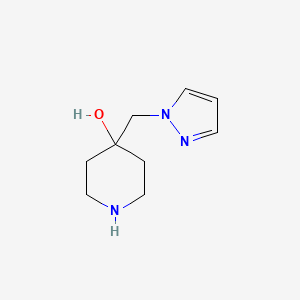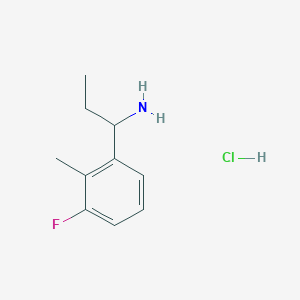
4-Hydroxy-1-hydroxymethyladmantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-hydroxymethyladmantane, also known as 4-HO-HMA, is a synthetic compound belonging to the adamantane family. It contains a total of 33 bonds, including 15 non-H bonds, 1 rotatable bond, 4 six-membered rings, 3 eight-membered rings, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular formula of this compound is C11H18O2 . It contains a total of 31 atoms; 18 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . The molecule contains a total of 33 bonds, including 15 non-H bonds, 1 rotatable bond, 4 six-membered rings, 3 eight-membered rings, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Applications De Recherche Scientifique
1. Metabolism and Excretion Studies
4-Hydroxyandrostenedione, structurally related to 4-Hydroxy-1-hydroxymethyladmantane, has been studied for its metabolism and excretion. These studies are crucial in understanding the bioactive metabolites and their potential therapeutic uses. Kohler et al. (2007) investigated the metabolism of 4-hydroxyandrostenedione, noting its conversion to various metabolites, including 4-hydroxyandrostenedione (1) and its reduction products. This research provides insights into the metabolic pathways of similar compounds (Kohler et al., 2007).
2. Application in Biochemical Pathways
Sadhukhan et al. (2010) explored the role of 4-hydroxyacids in human physiology, which are derived from various compounds, including those structurally related to this compound. This research helps in understanding the biochemical pathways involving such compounds and their physiological significance (Sadhukhan et al., 2010).
3. Natural Product Synthesis and Biological Activity
Guo et al. (2015) investigated the synthesis and biological activity of compounds derived from Gastrodia elata, which included 4-Hydroxybenzyl-substituted amino acid derivatives. These compounds can be related to this compound in their biosynthetic pathways and potential applications in medicinal chemistry (Guo et al., 2015).
4. Advanced Materials and Nanotechnology
Nakanishi et al. (2018) focused on the use of 1,6-Bis(hydroxymethyl)diamantane, a compound related to this compound, in the development of novel materials. The study highlighted its use in creating one-dimensional hydrogen bonding networks inside double-walled carbon nanotubes, showcasing the potential of such compounds in nanotechnology and material sciences (Nakanishi et al., 2018).
5. Understanding Lipid Peroxidation Products
Spickett (2013) explored the chemistry and analysis of 4-Hydroxy-2-nonenal, a lipid peroxidation product. This study helps in understanding the formation and effects of similar lipid peroxidation products, which are structurally akin to this compound, thus contributing to the understanding of oxidative stress and its biomarkers (Spickett, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxy-1-hydroxymethyladmantane involves the conversion of commercially available starting materials through a series of reactions to yield the target compound.", "Starting Materials": [ "Adamantane", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Bromination of adamantane with bromine in the presence of sulfuric acid to yield 1-bromoadamantane", "Hydrolysis of 1-bromoadamantane with sodium hydroxide to yield 1-hydroxyadamantane", "Oxidation of 1-hydroxyadamantane with hydrogen peroxide in the presence of sulfuric acid to yield 1-hydroxyadamantane-4-carboxylic acid", "Reduction of 1-hydroxyadamantane-4-carboxylic acid with sodium borohydride in methanol to yield 4-hydroxy-1-hydroxymethyladmantane", "Purification of the product by recrystallization from methanol", "Neutralization of the product with hydrochloric acid and washing with sodium bicarbonate and water" ] } | |
Numéro CAS |
165963-56-4 |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(1R,3S)-5-(hydroxymethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9+,10?,11? |
Clé InChI |
ZADKVFUSYUBUOM-YFYNPKGQSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CO |
SMILES |
C1C2CC3CC(C2)(CC1C3O)CO |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3O)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


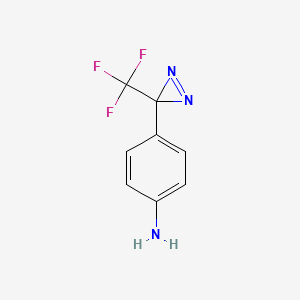
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
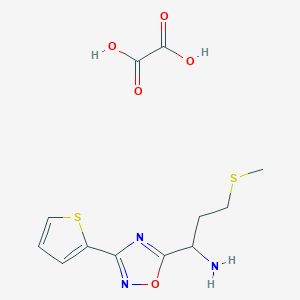
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
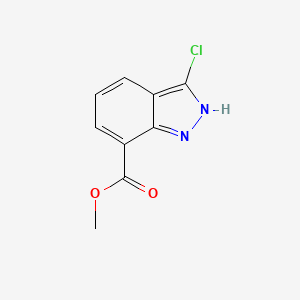
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
